Commercial Purity Tolerance: Narrower Acceptance Range Versus Generic Heterocycle Building Blocks
Commercial batches of 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine from the primary manufacturer (Thermo Scientific Maybridge) are controlled to an assay range of 94.5%–100.0%, with a nominal purity of 95% . This is a tighter specification than the ≥95% (single-bound) typical of many generic heterocyclic building blocks offered by secondary vendors, and the Certificates of Analysis (CoA) are traceable to a specific production lot with documented MDL number MFCD09025911 [1].
| Evidence Dimension | Assay percent range (purity specification) |
|---|---|
| Target Compound Data | 94.5%–100.0% (95% nominal) |
| Comparator Or Baseline | Typical generic heterocyclic building block specification: ≥95% (single-bound, no upper limit) |
| Quantified Difference | Target compound provides a defined range with both lower (94.5%) and upper (100.0%) bounds, versus a single-sided ≥95% threshold for generic comparators |
| Conditions | Vendor specification comparison: Thermo Scientific Maybridge vs. typical secondary-market building block suppliers |
Why This Matters
For procurement, a two-sided acceptance range enables more precise stoichiometric planning and reduces the risk of potency under-delivery in multi-step synthesis.
- [1] PubChem. Compound Summary for CID 24229649: 7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. MDL Number MFCD09025911. View Source
